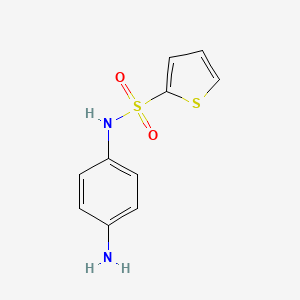

N-(4-aminophenyl)thiophene-2-sulfonamide

描述

N-(4-aminophenyl)thiophene-2-sulfonamide is an organic compound with the molecular formula C10H10N2O2S2 and a molecular weight of 254.33 g/mol . This compound features a thiophene ring substituted with a sulfonamide group and an aminophenyl group, making it a versatile molecule in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)thiophene-2-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with thiophene-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

化学反应分析

Types of Reactions

N-(4-aminophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamides, and various substituted derivatives depending on the reagents and conditions used .

科学研究应用

N-(4-aminophenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

作用机制

The mechanism of action of N-(4-aminophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit the synthesis of folic acid in bacteria, thereby exerting antibacterial effects .

相似化合物的比较

Similar Compounds

- N-(2-aminophenyl)thiophene-2-sulfonamide

- N-(4-aminophenyl)thiophene-2-sulfonamide

- 2-Thiophenesulfonamide, N-(4-aminophenyl)-

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

生物活性

N-(4-aminophenyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the chemical formula C10H10N2O2S2. The compound features a thiophene ring substituted with an amino group and a sulfonamide moiety, which is critical for its biological functions. The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis, thereby inhibiting bacterial growth.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. By mimicking PABA, this compound competes with it for binding to the enzyme, ultimately leading to reduced levels of folate and subsequent inhibition of bacterial DNA synthesis . Additionally, its structural characteristics allow it to interact with various molecular targets, potentially leading to diverse biological effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it is effective against both gram-positive and certain gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt essential cellular processes in microorganisms .

Table 1: Antimicrobial Efficacy Against Various Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Mild |

| Pseudomonas aeruginosa | Not effective | None |

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving the inhibition of specific signaling pathways related to cell proliferation and survival .

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of various sulfonamides, this compound demonstrated a significant reduction in cell viability in breast cancer cells (MCF-7) at concentrations above 50 µM. The study highlighted that the compound induced apoptosis by activating caspase pathways, which are critical for programmed cell death .

Comparative Analysis with Similar Compounds

This compound can be compared with other sulfonamide derivatives to understand its unique biological profile.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against S. aureus |

| Sulfadiazine | High | Low | Primarily used as an antibiotic |

| Sulfamethoxazole | Moderate | Moderate | Used in combination therapies |

常见问题

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-aminophenyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?

- Answer : A typical route involves reacting thiophene-2-sulfonyl chloride derivatives with 4-aminophenyl precursors under controlled conditions. For example, analogous sulfonamide syntheses (e.g., N-(4-Aminophenyl)-4-methylbenzenesulfonamide) use sulfonyl chlorides and amines in aqueous or polar solvents at room temperature, with yields dependent on stoichiometry, pH, and reaction duration . Side reactions (e.g., over-sulfonation) can be mitigated by slow addition of reagents and maintaining low temperatures.

Q. What purification and characterization techniques are critical for confirming the structural integrity of this compound?

- Answer : Recrystallization from ethanol/water mixtures is effective for purification. Structural confirmation requires a combination of:

- NMR : To verify aromatic proton environments and sulfonamide NH peaks.

- IR : Confirmation of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H bends.

- Elemental analysis : To validate C, H, N, S composition .

- For novel derivatives, single-crystal X-ray diffraction (SCXRD) is recommended to resolve bond lengths and angles .

Advanced Questions

Q. How do crystallographic parameters and hydrogen-bonding networks dictate the stability and packing of this compound?

- Answer : SCXRD studies of analogous compounds reveal:

- Space group : Orthorhombic with unit cell parameters (e.g., , , ) .

- Hydrogen bonding : Intermolecular N–H⋯O and N–H⋯N bonds form 3D networks, stabilizing the crystal lattice (e.g., N–H⋯O distances ~2.85–3.10 Å) .

- Conformational flexibility : Dihedral angles between aromatic rings (~45–70°) and C–S–N–C torsion angles (~60–70°) influence molecular packing .

Q. What comparative structural insights can be drawn between this compound and its aryl-substituted analogs?

- Answer : Substituents on the sulfonamide moiety significantly alter conformation and intermolecular interactions. For example:

- Electron-withdrawing groups (e.g., nitro) increase hydrogen-bond acceptor strength, leading to shorter S=O⋯H–N distances.

- Steric hindrance from bulky groups reduces planarity, increasing dihedral angles (e.g., 86° in nitro-substituted analogs vs. 45° in amino derivatives) .

- These differences impact solubility, thermal stability, and reactivity in further functionalization.

Q. How can researchers resolve discrepancies in reported conformational data for sulfonamide derivatives?

- Answer : Discrepancies often arise from crystallographic resolution limits or solvent effects. Strategies include:

- High-resolution SCXRD : To refine atomic positions (e.g., R-factor < 0.06) .

- DFT calculations : To compare experimental and theoretical conformations.

- Systematic reviews : Cross-referencing with databases like the Cambridge Structural Database to identify outliers .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Answer :

- Standardized procedures : Detailed stepwise synthesis (e.g., 10 h stirring at 25°C for amine-sulfonyl chloride coupling) .

- In-line monitoring : Use TLC or HPLC to track reaction progress.

- Batch consistency : Pre-purify starting materials (e.g., recrystallize 4-aminophenyl derivatives) and control humidity to prevent hydrolysis .

Q. How should researchers interpret conflicting spectroscopic data for sulfonamide derivatives?

- Answer :

- NMR ambiguities : Aromatic signal splitting may arise from rotamers; variable-temperature NMR can resolve dynamic effects.

- IR band overlaps : Deconvolute spectra using computational tools (e.g., Gaussian) to assign S=O and N–H vibrations accurately.

- Cross-validation : Correlate with SCXRD data to resolve ambiguities in functional group assignment .

属性

IUPAC Name |

N-(4-aminophenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFRCVPEZYMYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368024 | |

| Record name | 2-Thiophenesulfonamide, N-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61864-03-7 | |

| Record name | 2-Thiophenesulfonamide, N-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。